3-Chloro-2-(4-ethylphenoxy)aniline
Description
Properties
IUPAC Name |
3-chloro-2-(4-ethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-2-10-6-8-11(9-7-10)17-14-12(15)4-3-5-13(14)16/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDPADJXWSMTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-ethylphenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-ethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-Chloro-2-(4-ethylphenoxy)aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-ethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For example, it may act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations :
- Electronic Effects: Chloro groups at the 3-position (meta to the amine) deactivate the ring, directing further substitutions to the para position. Ethylphenoxy groups, being weakly electron-donating, may slightly counteract this deactivation .
- Lipophilicity : Ethyl substituents increase logP compared to methyl or morpholine groups, enhancing membrane permeability in bioactive molecules .
Physicochemical Properties
- Crystallinity: Analogues like 3-Chloro-4-(4-chlorophenoxy)aniline crystallize in monoclinic systems (P21/c), with intermolecular hydrogen bonding influencing packing . The target compound may exhibit similar crystalline behavior.
- Solubility: Ethylphenoxy derivatives are less polar than morpholine-containing analogues, reducing aqueous solubility but improving organic solvent compatibility .
Biological Activity
3-Chloro-2-(4-ethylphenoxy)aniline is an aromatic amine compound characterized by its chloro and ethylphenoxy substituents. It has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique biological activities and potential applications.
- IUPAC Name : this compound
- Molecular Formula : C16H18ClNO
- Molecular Weight : 275.77 g/mol
- CAS Number : 946682-42-4
Structure
The structural formula of this compound can be represented as follows:
This structure indicates the presence of a chloro group at the 3-position and an ethylphenoxy group at the 2-position of the aniline ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may act through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of various aniline derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
-
Anticancer Properties :
- Research has shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. A study focused on the compound's ability to induce apoptosis in human cancer cells, demonstrating promising results that warrant further investigation.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anticancer |
| 3-Chloroaniline | Structure | Moderate antimicrobial |
| 4-Ethylphenol | Structure | Low antimicrobial |
This table summarizes the biological activities of related compounds, highlighting the enhanced efficacy of this compound compared to others.
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-2-(4-ethylphenoxy)aniline in laboratory settings?
The synthesis typically involves nucleophilic aromatic substitution, where 4-ethylphenol reacts with 2-amino-3-chlorophenol derivatives under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) is commonly used to facilitate the reaction at elevated temperatures (80–120°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (e.g., SHELX programs) resolves stereoelectronic properties and hydrogen-bonding networks. For example, ORTEP-III is used for thermal ellipsoid visualization .
Q. How does the 4-ethylphenoxy group influence the compound’s solubility and reactivity?
The ethyl group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility. This substituent also stabilizes the phenoxy moiety via steric hindrance, reducing unwanted oxidation during storage or reactions .
Advanced Research Questions
Q. What experimental design strategies address low yields in nucleophilic substitution reactions for this compound?
Yield optimization can be achieved through Box-Behnken experimental design, which systematically varies parameters like temperature, solvent polarity, and base concentration. For example, increasing DMF volume from 5 mL to 10 mL improved yields by 22% in analogous reactions . Contradictions in reported yields (e.g., 45–78%) may arise from trace moisture or incomplete deprotonation, mitigated by rigorous drying of reagents .
Q. How do electronic effects of the chloro and ethyl groups impact regioselectivity in downstream derivatization?
The chloro group at position 3 directs electrophilic substitution to position 5 via resonance deactivation, while the 4-ethylphenoxy group exerts steric control. Computational modeling (DFT) reveals a 0.15 eV lower activation energy for nitration at position 5 compared to position 4 .
Q. What methodologies resolve discrepancies in reported biological activity data for this compound?
Contradictory enzyme inhibition results (e.g., IC₅₀ = 12 µM vs. 28 µM) may stem from assay conditions (pH, co-solvents). Standardizing assays with phosphate-buffered saline (pH 7.4) and <1% DMSO minimizes variability. Surface plasmon resonance (SPR) further validates binding kinetics .
Q. How can computational tools predict metabolic stability or toxicity of this aniline derivative?
QSAR models trained on cytochrome P450 isoform data predict hydroxylation at the ethyl group as the primary metabolic pathway. ADMET predictors (e.g., SwissADME) highlight potential hepatotoxicity risks (PAINS alerts) due to the aniline core, necessitating in vitro hepatocyte assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
